molecular formula C19H22N4O4S2 B4599763 N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide

Cat. No.: B4599763
M. Wt: 434.5 g/mol
InChI Key: UWOKBLBAIOMVGD-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.10824754 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research indicates that benzene sulfonamide derivatives, including compounds structurally related to N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide, have shown promising anticancer effects. For example, computational and molecular docking studies have identified specific derivatives with potent anticancer effects against breast carcinoma cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (H. Mohamed et al., 2022).

Antioxidant Activities

Several studies have synthesized and evaluated the antioxidant activity of new compounds from the hydrazinecarbothioamide class. These compounds have demonstrated significant antioxidant properties, which could be beneficial in combating oxidative stress related to various diseases (Stefania-Felicia Barbuceanu et al., 2014).

Antibacterial and Antimicrobial Activities

Newly synthesized compounds belonging to the hydrazinecarbothioamide family have shown promising antibacterial and antimicrobial activities. The structural variety within this class allows for the exploration of novel treatments against resistant microbial strains, contributing to the development of new antibiotics (Sagar A. Mayekar & V. Mulwad, 2008).

Enzyme Inhibition for Therapeutic Applications

Research into N-substituted hydrazinecarbothioamides has revealed their potential as enzyme inhibitors, showing promising results in models of epilepsy through augmentation of GABAergic neurotransmission. These findings suggest a novel approach for the development of anticonvulsant therapies (L. Tripathi & Praveen Kumar, 2013).

Properties

IUPAC Name

1-[(4-cyclopentyloxybenzoyl)amino]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c20-29(25,26)17-11-7-14(8-12-17)21-19(28)23-22-18(24)13-5-9-16(10-6-13)27-15-3-1-2-4-15/h5-12,15H,1-4H2,(H,22,24)(H2,20,25,26)(H2,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOKBLBAIOMVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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